molecular formula C23H28F2N6O5S B1142903 N-Hydroxy Ticagrelor CAS No. 1644461-92-6

N-Hydroxy Ticagrelor

カタログ番号: B1142903
CAS番号: 1644461-92-6
分子量: 538.6 g/mol
InChIキー: HRRGLQQOMMYJIB-FNOIDJSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Hydroxy Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of cardiovascular events such as myocardial infarction and stroke. Ticagrelor functions as a P2Y12 receptor antagonist, inhibiting platelet aggregation and thus preventing thrombotic events . This compound retains the core structure of Ticagrelor but includes an additional hydroxyl group, which may influence its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy Ticagrelor involves multiple steps, starting from readily available starting materials. The process typically includes:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for scalability and safety. Process optimization techniques such as response surface methodology and one-pot reactions are employed to enhance yield and efficiency .

化学反応の分析

Types of Reactions: N-Hydroxy Ticagrelor undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may revert the compound to its parent structure.

科学的研究の応用

類似化合物との比較

生物活性

N-Hydroxy Ticagrelor is a metabolite of the antiplatelet drug ticagrelor, which is primarily used in the management of acute coronary syndrome (ACS) and to prevent thrombotic events in patients with a history of myocardial infarction. Understanding the biological activity of this compound is essential for elucidating its pharmacological effects, safety profile, and potential therapeutic applications.

Overview of Ticagrelor and Its Metabolites

Ticagrelor is a reversible P2Y12 receptor antagonist that inhibits ADP-induced platelet aggregation. Its active metabolite, AR-C124910XX, also contributes to its pharmacodynamic effects. This compound is formed through the metabolism of ticagrelor and has been shown to have distinct biological activities that may influence the overall efficacy and safety of ticagrelor therapy.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Platelet Aggregation : Like ticagrelor, this compound inhibits platelet aggregation by blocking the P2Y12 receptor. This action reduces thrombus formation and enhances blood flow in patients at risk for cardiovascular events .
  • Adenosine Modulation : Ticagrelor and its metabolites, including this compound, increase local adenosine concentrations by inhibiting equilibrative nucleoside transporter-1 (ENT-1). This results in enhanced vasodilation and cardioprotection due to adenosine's effects on vascular smooth muscle .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : Following administration, ticagrelor is rapidly absorbed with a peak plasma concentration achieved within 1.5 to 3 hours. This compound follows a similar absorption pattern due to its role as a metabolite .
  • Distribution : Both ticagrelor and its metabolites are highly protein-bound (>99%), which affects their distribution in the body. The volume of distribution for ticagrelor is approximately 88 L .
  • Metabolism : this compound is primarily formed via hepatic metabolism involving cytochrome P450 enzymes (CYP3A4 and CYP3A5) and may exhibit interactions with other drugs metabolized by these enzymes .

Case Studies and Clinical Findings

Several studies have investigated the clinical implications of this compound's activity:

  • Efficacy in ACS Patients : A study compared ticagrelor with clopidogrel in ACS patients, revealing that ticagrelor provided more consistent platelet inhibition. The role of this compound in enhancing this effect remains an area of active research .
  • Safety Profile : Clinical trials have reported side effects associated with ticagrelor use, such as dyspnea and bleeding events. The contribution of this compound to these adverse reactions is still being evaluated but may be linked to its pharmacodynamic properties .
  • Pharmacokinetic Studies : Research involving the administration of ticagrelor via nasogastric tube demonstrated that both ticagrelor and AR-C124910XX concentrations correlated with platelet reactivity, suggesting that this compound also plays a role in modulating platelet function post-administration .

Summary Table of Biological Activities

ActivityMechanismImplication
Platelet Aggregation InhibitionP2Y12 receptor blockadeReduces thrombus formation
Adenosine Release EnhancementENT-1 inhibitionPromotes vasodilation and cardioprotection
PharmacokineticsRapid absorption; high protein bindingInfluences efficacy and safety profiles

特性

CAS番号

1644461-92-6

分子式

C23H28F2N6O5S

分子量

538.6 g/mol

IUPAC名

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-hydroxyamino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C23H28F2N6O5S/c1-2-7-37-23-26-21-18(28-29-30(21)16-10-17(36-6-5-32)20(34)19(16)33)22(27-23)31(35)15-9-12(15)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-35H,2,5-7,9-10H2,1H3/t12-,15+,16+,17-,19-,20+/m0/s1

InChIキー

HRRGLQQOMMYJIB-FNOIDJSQSA-N

異性体SMILES

CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)O)N=NN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO

正規SMILES

CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)O)N=NN2C5CC(C(C5O)O)OCCO

同義語

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。